molecular formula C15H10F5N5O B10975839 1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-carboxamide

1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B10975839
M. Wt: 371.26 g/mol
InChI Key: GBXGHWBHBYDTLJ-UHFFFAOYSA-N
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Description

1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a pentafluorobenzyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a pentafluorobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10F5N5O

Molecular Weight

371.26 g/mol

IUPAC Name

1-methyl-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H10F5N5O/c1-24-5-7(4-21-24)15(26)22-9-2-3-25(23-9)6-8-10(16)12(18)14(20)13(19)11(8)17/h2-5H,6H2,1H3,(H,22,23,26)

InChI Key

GBXGHWBHBYDTLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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